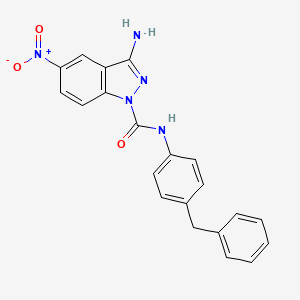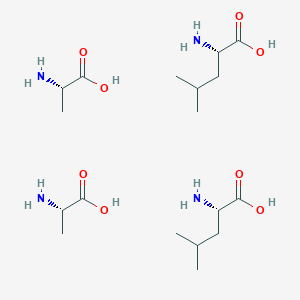
3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid; 4,4'-Dithiodi-cinnamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid typically involves the reaction of 4,4’-dithiodiphenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Types of Reactions:
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propenoic acid groups can participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of thiol groups.
Substitution: Formation of amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential in modifying proteins through thiol-disulfide exchange reactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable disulfide bonds.
Wirkmechanismus
The mechanism by which 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid exerts its effects is primarily through its thiol-disulfide chemistry. The compound can form and break disulfide bonds, which is crucial in various biochemical processes. The molecular targets include proteins and enzymes that contain cysteine residues, allowing for the modification of their structure and function .
Vergleich Mit ähnlichen Verbindungen
3,3’-(1,3-Phenylene)bis(2-propenoic acid): Similar structure but lacks the disulfide linkage.
4,4’-Dithiodiphenol: Contains the disulfide linkage but lacks the propenoic acid groups.
4,4’-Dithiodi-cinnamic Acid: Another name for the same compound.
Uniqueness: 3,3’-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid is unique due to the combination of disulfide linkages and propenoic acid groups, which confer both reactivity and stability. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .
Eigenschaften
Molekularformel |
C18H14O4S2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(E)-3-[4-[[4-[(E)-2-carboxyethenyl]phenyl]disulfanyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)/b11-5+,12-6+ |
InChI-Schlüssel |
AUSTUSJOMJITTD-YDWXAUTNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)SSC2=CC=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)





![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)

![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)
